![molecular formula C9H9Cl2N3 B11876149 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride](/img/structure/B11876149.png)
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a chloromethyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Final Assembly: The phenyl ring with the chloromethyl group is then coupled with the triazole ring under suitable conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent antibacterial effects .
Antifungal Properties
Triazoles are well-known for their antifungal activity. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective in treating fungal infections .
Anticancer Potential
Studies have shown that triazole derivatives can exhibit anticancer properties. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have also been explored. These compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Agricultural Applications
In agriculture, this compound is utilized for its fungicidal properties. It can be employed to protect crops from fungal diseases, thereby enhancing agricultural productivity .
Material Science Applications
The stability and chemical properties of triazoles make them suitable for various applications in material science. They can be incorporated into polymers and coatings to enhance their performance characteristics, such as resistance to degradation and improved mechanical properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sameliuk et al. demonstrated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that this compound showed significant inhibition zones against Staphylococcus pyogenes and Pseudomonas aeruginosa .
Case Study 2: Antifungal Activity
Research published in the International Journal of Science and Research highlighted the antifungal activity of triazoles against Candida albicans. The study found that the compound effectively reduced fungal growth in vitro, suggesting its potential use as a therapeutic agent in treating candidiasis .
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
1-(2-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride: Similar structure but with the chloromethyl group at a different position on the phenyl ring.
1-(2-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole hydrochloride: Similar structure but with additional methyl groups on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole class of heterocyclic compounds, characterized by its unique chloromethyl and phenyl substituents. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C9H9Cl2N3
- Molecular Weight : 230.09 g/mol
- CAS Number : 1956355-66-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : These compounds may inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism. The presence of the triazole ring enhances binding affinity to these targets .
Antifungal Activity
The triazole core is well-known for its antifungal properties:
- Clinical Relevance : Triazole derivatives are widely used in clinical settings for treating fungal infections. Compounds like itraconazole and voriconazole serve as benchmarks for evaluating new triazole derivatives .
- Research Findings : In laboratory settings, newly synthesized triazole derivatives have demonstrated promising antifungal activity against various fungal strains .
Case Studies
Several studies have specifically investigated the biological activity of triazole derivatives:
- Antimicrobial Screening :
- Anticancer Potential :
Synthesis
The synthesis of this compound typically involves:
- Cyclization Reactions : The reaction of chloromethyl-substituted phenyl compounds with hydrazine derivatives under controlled conditions leads to the formation of the triazole ring.
- Solvents Used : Common solvents include ethanol or acetonitrile; heating may be required to facilitate the cyclization process .
Properties
Molecular Formula |
C9H9Cl2N3 |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
1-[2-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
InChI Key |
XEHQEMZPOARCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=NC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.